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molecular formula C11H11NOS B8523866 4-(4,5-Dimethyl-2-thiazolyl)phenol

4-(4,5-Dimethyl-2-thiazolyl)phenol

Cat. No. B8523866
M. Wt: 205.28 g/mol
InChI Key: YGYKBKZUDFTNTE-UHFFFAOYSA-N
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Patent
US04857539

Procedure details

The product of part (a) (70.7 g) was added to 470 g pyridine saturated with hydrogen chloride gas, and the mixture was heated 2 hours at reflux. The reaction mixture was poured into 3000 ml ice-water, made basic with ammonium hydroxide, and the solid product was collected. The latter was purified by recrystallization from toluene to give 38.8 g 4-(4,5-dimethyl-2-thiazolyl)phenol, m.p. 194-195° C.
Name
Quantity
70.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
470 g
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
3000 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[S:10][C:11]([CH3:15])=[C:12]([CH3:14])[N:13]=2)=[CH:5][CH:4]=1.Cl.[OH-].[NH4+]>N1C=CC=CC=1>[CH3:14][C:12]1[N:13]=[C:9]([C:6]2[CH:7]=[CH:8][C:3]([OH:2])=[CH:4][CH:5]=2)[S:10][C:11]=1[CH3:15] |f:2.3|

Inputs

Step One
Name
Quantity
70.7 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C=1SC(=C(N1)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
470 g
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
ice water
Quantity
3000 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
the solid product was collected
CUSTOM
Type
CUSTOM
Details
The latter was purified by recrystallization from toluene

Outcomes

Product
Name
Type
product
Smiles
CC=1N=C(SC1C)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 38.8 g
YIELD: CALCULATEDPERCENTYIELD 58.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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